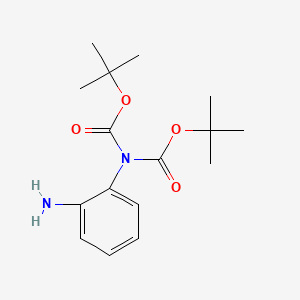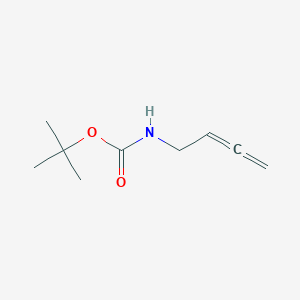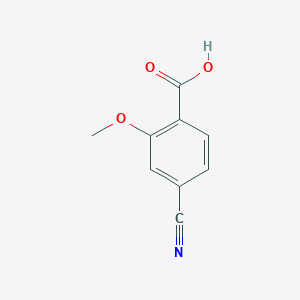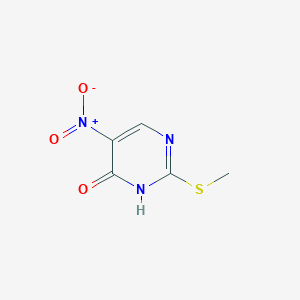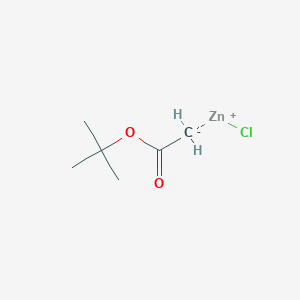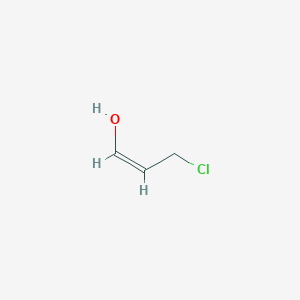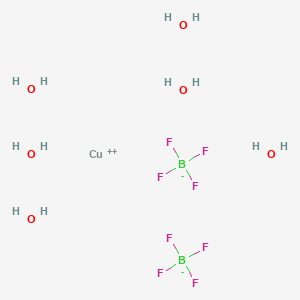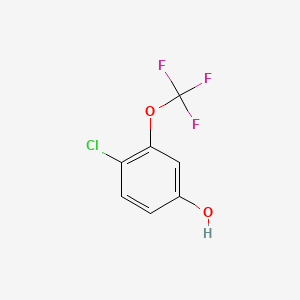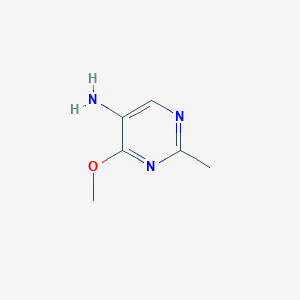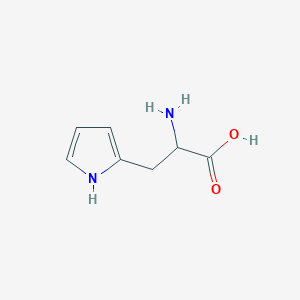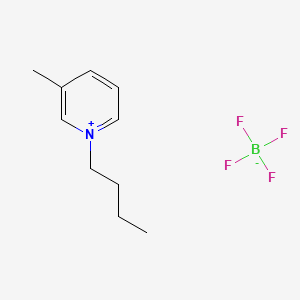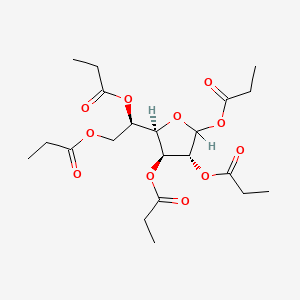
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose
Übersicht
Beschreibung
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is a versatile chemical hybrid with remarkable potential for gene delivery . It has non-toxic and targeted delivery properties, making it a promising option for enhancing drug efficacy in cancer treatments . It is also widely utilized in bio-medical research, primarily surrounding the development of targeted drug delivery systems .
Molecular Structure Analysis
The empirical formula of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is C21H32O11 . Its molecular weight is 460.47 . The SMILES string representation of its structure is [H] [C@@]1 (OC (OC (=O)CC) [C@H] (OC (=O)CC) [C@H]1OC (=O)CC) [C@@H] (COC (=O)CC)OC (=O)CC .Physical And Chemical Properties Analysis
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose has an optical activity of [α]20/D −31°, c = 5 in chloroform . Its melting point is 75-76°C (lit.) .Wissenschaftliche Forschungsanwendungen
Glycosylation Agent in Synthesis
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose has been identified as a suitable glycosylating agent for the acid-catalysed, direct synthesis of O-, S-, and N-glucofuranosyl compounds. This compound facilitates β-linked products formation with good selectivity. Notably, it undergoes reaction with cyanotrimethylsilane to give the 1,2-O-(1-cyanopropylidene)acetal, showcasing its versatility in synthesizing various glycosidic linkages. This role is pivotal in the development of new glycosylated molecules, which can have significant implications in pharmaceuticals and bioactive compounds (Furneaux, Martin, Rendle, & Taylor, 2002).
Structural Analysis and Crystallography
The crystal structures of related compounds, such as 1,2,3,4,6-penta-O-trimethylacetyl-beta-D-glucopyranose, have been determined to understand the structural arrangement and intermolecular interactions. These studies are essential for designing molecules with desired physical and chemical properties, impacting material science, drug design, and the understanding of carbohydrate chemistry (Haines & Hughes, 2007).
Crosslinking and Enzyme Immobilization
Crosslinking agents play a critical role in the design of biocatalysts. Studies have shown the effectiveness of compounds like glutaraldehyde in creating cross-linked enzyme aggregates (CLEAs), improving enzyme stability and activity. This research opens up new possibilities for enzyme immobilization techniques, enhancing the efficiency and reusability of enzymes in industrial processes (Barbosa et al., 2014).
Antioxidant Properties
Compounds derived from or related to 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose, such as 1,2,3,4,6-penta-O-galloyl-β-D-glucose, have demonstrated significant antioxidant potential. These findings suggest potential applications in developing natural antioxidant systems for food preservation, cosmetics, and pharmaceuticals to combat oxidative stress and related diseases (Piao et al., 2009).
Biotechnological Production of Biofuels
Research into the biotechnological production of biofuels has explored the use of engineered microorganisms to produce compounds like 2-methyl-1-butanol and 3-methyl-1-butanol. These studies highlight the potential of metabolic engineering in utilizing renewable resources for the sustainable production of biofuels, thereby contributing to energy sustainability and reducing reliance on fossil fuels (Vogt et al., 2016).
Eigenschaften
IUPAC Name |
[(2R)-2-propanoyloxy-2-[(2R,3S,4R)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3/t12-,18-,19+,20-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJPQKYPCUCSK-WIJDAZEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584190 | |
| Record name | [(2R)-2-propanoyloxy-2-[(2R,3S,4R)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose | |
CAS RN |
307531-77-7 | |
| Record name | [(2R)-2-propanoyloxy-2-[(2R,3S,4R)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



